molecular formula C25H28N2O9 B11626887 Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11626887
M. Wt: 500.5 g/mol
InChI Key: VEBFDTBSMTXZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-BIS(2-METHOXYETHYL) 2,6-DIMETHYL-4-[5-(3-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with the molecular formula C21H26N2O8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(2-METHOXYETHYL) 2,6-DIMETHYL-4-[5-(3-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include various esters, acids, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(2-METHOXYETHYL) 2,6-DIMETHYL-4-[5-(3-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,5-BIS(2-METHOXYETHYL) 2,6-DIMETHYL-4-[5-(3-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-BIS(2-METHOXYETHYL) 2,6-DIMETHYL-4-[5-(3-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate these mechanisms .

Properties

Molecular Formula

C25H28N2O9

Molecular Weight

500.5 g/mol

IUPAC Name

bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H28N2O9/c1-15-21(24(28)34-12-10-32-3)23(22(16(2)26-15)25(29)35-13-11-33-4)20-9-8-19(36-20)17-6-5-7-18(14-17)27(30)31/h5-9,14,23,26H,10-13H2,1-4H3

InChI Key

VEBFDTBSMTXZTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.